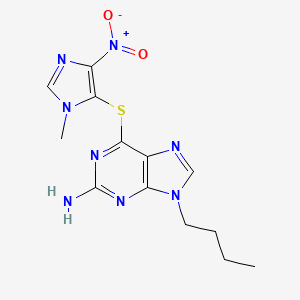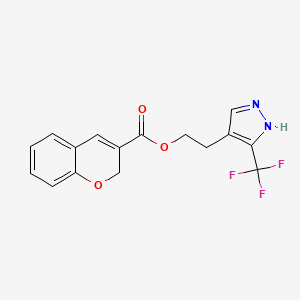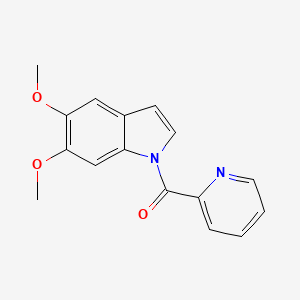![molecular formula C11H13NO4 B12936012 (S)-3-Amino-2-(benzo[D][1,3]dioxol-5-ylmethyl)propanoic acid](/img/structure/B12936012.png)
(S)-3-Amino-2-(benzo[D][1,3]dioxol-5-ylmethyl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-3-Amino-2-(benzo[D][1,3]dioxol-5-ylmethyl)propanoic acid is a chiral amino acid derivative with a unique structure that includes a benzo[d][1,3]dioxole moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-Amino-2-(benzo[D][1,3]dioxol-5-ylmethyl)propanoic acid typically involves the use of chiral starting materials or chiral catalysts to ensure the desired stereochemistry. One common method involves the use of a chiral auxiliary to direct the stereoselective formation of the amino acid. The reaction conditions often include the use of protecting groups to prevent unwanted side reactions and the use of specific reagents to achieve the desired transformations .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and other advanced techniques to ensure consistent production quality .
Análisis De Reacciones Químicas
Types of Reactions
(S)-3-Amino-2-(benzo[D][1,3]dioxol-5-ylmethyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be used to introduce additional functional groups or to modify existing ones.
Reduction: This reaction can be used to reduce specific functional groups, such as carbonyl groups, to their corresponding alcohols.
Substitution: This reaction can be used to replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions can vary widely depending on the specific transformation desired .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may yield alcohols .
Aplicaciones Científicas De Investigación
(S)-3-Amino-2-(benzo[D][1,3]dioxol-5-ylmethyl)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: It is studied for its potential biological activity and interactions with various biomolecules.
Medicine: It is investigated for its potential therapeutic applications, including its use as a precursor for drug development.
Mecanismo De Acción
The mechanism of action of (S)-3-Amino-2-(benzo[D][1,3]dioxol-5-ylmethyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can lead to various biological effects, depending on the specific target and the context in which the compound is used. The pathways involved may include modulation of enzyme activity, receptor binding, and other biochemical processes .
Comparación Con Compuestos Similares
Similar Compounds
(S)-2-Amino-3-(benzo[D][1,3]dioxol-4-yl)propanoic acid: This compound has a similar structure but differs in the position of the benzo[d][1,3]dioxole moiety.
1-(Benzo[D][1,3]dioxol-5-yl)methyl-2-(benzo[D][1,3]dioxol-6-yl)methyl diselane: This compound contains a benzo[d][1,3]dioxole moiety but has a different overall structure and properties.
Uniqueness
(S)-3-Amino-2-(benzo[D][1,3]dioxol-5-ylmethyl)propanoic acid is unique due to its specific chiral configuration and the presence of the benzo[d][1,3]dioxole moiety. This combination of features gives it distinct chemical and biological properties that can be leveraged in various applications .
Propiedades
Fórmula molecular |
C11H13NO4 |
|---|---|
Peso molecular |
223.22 g/mol |
Nombre IUPAC |
(2S)-2-(aminomethyl)-3-(1,3-benzodioxol-5-yl)propanoic acid |
InChI |
InChI=1S/C11H13NO4/c12-5-8(11(13)14)3-7-1-2-9-10(4-7)16-6-15-9/h1-2,4,8H,3,5-6,12H2,(H,13,14)/t8-/m0/s1 |
Clave InChI |
BTLMAFGMHHKSHH-QMMMGPOBSA-N |
SMILES isomérico |
C1OC2=C(O1)C=C(C=C2)C[C@@H](CN)C(=O)O |
SMILES canónico |
C1OC2=C(O1)C=C(C=C2)CC(CN)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![2-Amino-2-(4-methoxypyrrolo[2,1-f][1,2,4]triazin-7-yl)ethan-1-ol](/img/structure/B12936004.png)





![Carbamic acid, [5-(2-pyridinylthio)-1H-benzimidazol-2-yl]-, methyl ester](/img/structure/B12936034.png)
